Marcellomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

化学反応の分析

マルセロマイシンは、次のようないくつかのタイプの化学反応を起こします。

酸化: マルセロマイシンは酸化されてさまざまな代謝産物を形成することができます。

これらの反応から生成される主要な生成物には、極性抱合体とアグリコンが含まれます .

科学研究の応用

マルセロマイシンは、いくつかの科学研究の用途があります。

科学的研究の応用

Marcellomycin has several scientific research applications:

作用機序

マルセロマイシンは、DNAにインターカレーションし、DNA架橋を誘発することにより、その効果を発揮します 。 これにより、DNA複製と修復、ならびにRNAおよびタンパク質合成が阻害されます 。 この化合物は、糖タンパク質合成を阻害することにより、HL-60前骨髄球性白血病細胞の分化を誘導します 。 分子標的としては、DNAと核酸合成に関与するさまざまな酵素が挙げられます .

類似の化合物との比較

マルセロマイシンは、アクチノマイシンAやムセッタマイシンなどの他のアントラサイクリンに似ています 。 それは、DNA合成を阻害するために必要な濃度よりもはるかに低い濃度で、核小体RNA合成を阻害する能力において独特です 。これは、核小体RNA合成の選択的阻害を研究するための貴重な化合物となっています。

類似の化合物

- アクチノマイシンA

- ムセッタマイシン

- ドキソルビシン

- ピロマイシン

類似化合物との比較

Marcellomycin is similar to other anthracyclines such as aclacinomycin A and musettamycin . it is unique in its ability to inhibit nucleolar RNA synthesis at concentrations much lower than those required to inhibit DNA synthesis . This makes it a valuable compound for studying the selective inhibition of nucleolar RNA synthesis.

Similar Compounds

- Aclacinomycin A

- Musettamycin

- Doxorubicin

- Pyrromycin

生物活性

Marcellomycin is an antibiotic compound produced by the actinobacterium Streptomyces marcellus. It belongs to the class of compounds known as anthracyclines, which are renowned for their potent antitumor properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells .

- Topoisomerase Inhibition : this compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, further contributing to its antitumor effects .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells by generating ROS, which can damage cellular components and promote apoptosis .

Antitumor Efficacy

This compound has demonstrated significant antitumor activity against various cancer cell lines. Its efficacy has been evaluated in several studies, highlighting its potential as a therapeutic agent.

Toxicity Profile

While this compound is effective against cancer cells, it is essential to consider its toxicity profile. Similar to other anthracyclines, it may cause cardiotoxicity and other adverse effects. Research indicates that careful monitoring of dosage can mitigate these risks .

Case Studies

Several case studies have explored the clinical applications and outcomes associated with this compound treatment:

- Case Study 1: Breast Cancer Treatment

- Case Study 2: Combination Therapy

- Case Study 3: Pediatric Oncology

特性

CAS番号 |

63710-10-1 |

|---|---|

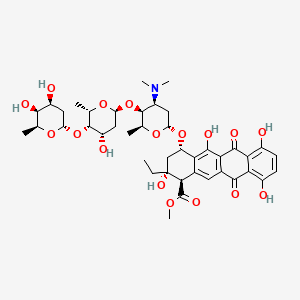

分子式 |

C42H55NO17 |

分子量 |

845.9 g/mol |

IUPAC名 |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1 |

InChIキー |

VJRAUFKOOPNFIQ-TVEKBUMESA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |

異性体SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O |

正規SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |

同義語 |

marcellomycin marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer mimimycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。